3,3,4,4-Tetrafluorohexane

Description

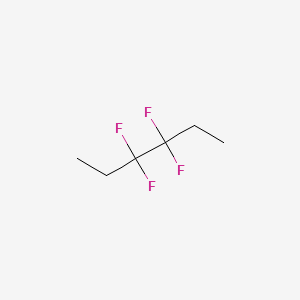

Structure

3D Structure

Properties

CAS No. |

648-36-2 |

|---|---|

Molecular Formula |

C6H10F4 |

Molecular Weight |

158.14 g/mol |

IUPAC Name |

3,3,4,4-tetrafluorohexane |

InChI |

InChI=1S/C6H10F4/c1-3-5(7,8)6(9,10)4-2/h3-4H2,1-2H3 |

InChI Key |

IXXUFIHVXOCHGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,4,4 Tetrafluorohexane and Analogous Systems

Direct Fluorination Techniques and Their Selectivity

Direct C-H fluorination offers a conceptually straightforward route to fluoroalkanes. However, controlling the regioselectivity of this highly exothermic process is a significant challenge. Studies on the direct fluorination of unactivated alkanes like n-hexane have shown that the reaction is not random. For instance, photosensitized direct C-H fluorination of n-hexane demonstrates a preference for fluorination at the C2 position (67%), with only a minor amount of fluorination occurring at the C1 position (4%). nih.gov This selectivity is attributed to the relative instability of the primary radical that would be formed at the C1 position. nih.gov The preference for C2 over C3 is thought to be influenced by steric effects. nih.gov

The following table summarizes the typical regioselectivity observed in the direct C-H fluorination of n-hexane.

| Position of Fluorination | Selectivity (%) |

| C1 | 4 |

| C2 | 67 |

| C3 | Varies |

Data sourced from photosensitized direct C–H fluorination studies. nih.gov

While direct fluorination can provide access to fluorinated alkanes, achieving the specific 3,3,4,4-tetrafluoro substitution pattern on a hexane (B92381) backbone through this method would likely result in a complex mixture of products, necessitating extensive purification.

Stereospecific Approaches to Multivicinal Fluoroalkanes

To overcome the selectivity issues of direct fluorination, stereospecific methods starting from pre-functionalized precursors are often employed. These methods allow for the controlled introduction of fluorine atoms with defined stereochemistry.

Epoxide Ring-Opening with Hydrogen Fluoride (B91410) Reagents

The ring-opening of epoxides with hydrogen fluoride (HF) or its amine complexes (e.g., Olah's reagent, Et₃N·3HF) is a powerful method for introducing a fluorine atom and a hydroxyl group in a stereospecific anti-configuration. For the synthesis of multivicinal fluoroalkanes, this reaction can be a key step. The general mechanism involves the protonation of the epoxide oxygen followed by nucleophilic attack of the fluoride ion.

While a direct synthesis of 3,3,4,4-tetrafluorohexane via this method is not prominently documented, the strategy is widely used for creating vicinal fluorohydrins, which can be precursors to further fluorination. nih.govucla.edu For example, the ring-opening of a diepoxide derived from a hexane backbone could potentially be used to introduce two of the four required fluorine atoms. The regioselectivity of the ring opening is influenced by both electronic and steric factors of the epoxide.

Deoxyfluorination Reactions of Alcohol Precursors

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a cornerstone of modern organofluorine synthesis. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are commonly used for this transformation. nih.gov This method is particularly valuable for the synthesis of multivicinal fluoroalkanes from diol or polyol precursors.

For the synthesis of this compound, a key precursor would be hexane-3,4-diol. The diastereomers of this diol, such as (3R,4R)-hexane-3,4-diol and (3R,4S)-hexane-3,4-diol, could be subjected to deoxyfluorination to introduce the fluorine atoms. rsc.orgnih.gov The reaction with DAST or Deoxo-Fluor typically proceeds with inversion of stereochemistry, allowing for the synthesis of specific stereoisomers of the target tetrafluoroalkane. nih.gov

A general scheme for the deoxyfluorination of a vicinal diol is presented below:

The success of this reaction is dependent on the substrate, and challenges such as rearrangement and elimination can occur, particularly with complex molecules.

Radical Addition Strategies for Fluorinated Alkane Construction

Radical addition reactions provide another avenue for the construction of fluorinated alkanes. These methods often involve the addition of a fluoroalkyl radical to an unsaturated system. While not a direct route to this compound in one step, this strategy can be used to build the carbon skeleton with the desired fluorinated motifs.

One potential strategy involves the radical addition of a perfluoroalkyl iodide to a smaller alkene, such as a butene derivative. For example, the addition of a difluoroiodomethyl radical to a suitably substituted butene could, in principle, be used to construct a portion of the final hexafluorohexane backbone. The orientation of the addition of perfluoroalkyl radicals to fluoro-alkenes is influenced by the size and structure of the radical.

Synthesis of Dihalogenated Tetrafluorohexane Precursors (e.g., 1,6-Diiodo-3,3,4,4-tetrafluorohexane)

Dihalogenated tetrafluoroalkanes are valuable intermediates in organofluorine chemistry, serving as precursors for further functionalization. The compound 1,6-diiodo-3,3,4,4-tetrafluorohexane (B1597955) is a known chemical entity and is commercially available, indicating its utility as a synthetic building block. chemicalbook.com

Advancements in Asymmetric Fluorination for Stereochemical Control

The development of asymmetric fluorination methods has been a major focus in organofluorine chemistry, enabling the synthesis of enantiomerically enriched fluorinated compounds. These methods are crucial when the target molecule, such as a stereoisomer of this compound, contains chiral centers.

Catalytic enantioselective fluorination often employs chiral catalysts, either metal-based or organocatalytic, to control the facial selectivity of the fluorinating agent's attack on a prochiral substrate. A common strategy involves the asymmetric fluorination of β-keto esters. For a substrate analogous to a precursor of this compound, such as ethyl 2-ethyl-3-oxohexanoate, enantioselective fluorination could be used to introduce a stereogenic C-F bond. nih.govnih.govacs.org

Furthermore, asymmetric nucleophilic fluorination has been achieved using sources like BF₃·Et₂O in the presence of chiral catalysts, providing access to chiral fluorinated products with high diastereo- and enantioselectivity. nih.govresearchgate.net Enantioselective ring-opening of meso-epoxides with fluoride, catalyzed by chiral complexes, is another powerful strategy for creating enantioenriched fluorohydrins, which are versatile precursors for chiral multivicinal fluoroalkanes. ucla.edu

Optimization and Scalability of Synthetic Routes for Fluoroalkanes

The efficient synthesis of fluoroalkanes, including compounds like this compound, is a significant focus in chemical manufacturing due to their diverse applications. The optimization and scalability of synthetic routes are critical for meeting industrial demand in a cost-effective and environmentally responsible manner. Research efforts are directed toward improving reaction efficiency, catalyst performance, and process robustness to facilitate large-scale production.

A primary challenge in fluoroalkane synthesis is the controlled introduction of fluorine atoms into organic molecules. Traditional methods often require harsh reagents and conditions, limiting their scalability and functional group tolerance. Modern synthetic strategies, however, are increasingly leveraging catalysis to achieve milder and more selective fluorinations.

One promising approach is the hydrofluorination of alkenes, which offers a direct method for forming C(sp³)–F bonds from readily available starting materials. acs.orgacs.org However, the low acidity and high toxicity of hydrogen fluoride (HF), coupled with the poor nucleophilicity of fluoride, present significant hurdles. acs.orgacs.orgnih.govsemanticscholar.org To overcome these challenges, researchers have developed catalytic systems that utilize more manageable fluorine sources and operate under milder conditions. For instance, a cobalt-catalyzed hydrofluorination of alkenes using Et₃N·3HF as the fluorine source has been demonstrated. acs.orgacs.orgnih.gov This method's versatility has been shown with a diverse range of alkenes. acs.orgnih.gov

The choice of catalyst is paramount in optimizing these reactions. For example, in the cobalt-catalyzed hydrofluorination of an imide substrate, switching from the initial optimal catalyst to a different cobalt catalyst boosted the yield from 5% to 40%. acs.org Further optimization by conducting the reaction in an NMR tube to enhance light penetration increased the yield to 60%. acs.org This highlights the importance of catalyst screening and reaction engineering in improving process efficiency.

Beyond catalyst selection, the development of scalable reaction protocols is essential. Phase-transfer catalysis (PTC) has emerged as a powerful tool for industrial-scale synthesis, facilitating reactions between reactants in different phases. nih.govacs.orgijirset.com This is particularly useful for fluorination reactions using solid inorganic fluorides like potassium fluoride (KF) or cesium fluoride (CsF). nih.govacs.org Chiral phase-transfer catalysts have also been developed for asymmetric fluorination. nih.gov The use of PTC can lead to faster reactions, higher conversions, and reduced byproducts, while also minimizing the need for expensive and hazardous solvents. ijirset.com

For industrial applications, the transition from laboratory-scale experiments to large-scale production requires specialized equipment and stringent process control. kewaunee.in Industrial plants are equipped with reactors of varying sizes, automated control systems, and filtration and drying systems to handle chemical synthesis on a large scale. suanfarma.com The synthesis of hydrofluoroalkanes (HFAs) as replacements for chlorofluorocarbons (CFCs) in applications like metered-dose inhalers provides a real-world example of the industrial-scale production of fluoroalkanes. nih.gov The pharmaceutical industry has invested significantly in the research and development of these processes. nih.gov

The table below summarizes various catalytic systems for hydrofluorination, highlighting key aspects of their optimization and potential for scalability.

| Catalytic System | Fluorine Source | Key Optimization Features | Scalability Considerations |

| Cobalt-salen catalyst | Et₃N·3HF | Catalyst structure modification to improve yield; enhanced light penetration for photochemical methods. acs.org | Functional group tolerance and use of a readily available fluorine source are advantageous. organic-chemistry.org |

| Palladium(II) catalyst with SOP ligand | Selectfluor® | Use of a chiral ligand for enantioselective reactions. researchgate.net | The cost of palladium and specialized ligands may be a factor for large-scale production. |

| Nickel catalyst | N-fluorobenzenesulfonimide | Unaffected by air or moisture; uses an inexpensive and readily available metal catalyst. researchgate.net | The use of an inexpensive catalyst and robustness to air and moisture are favorable for scalability. |

Another critical aspect of scalability is the development of continuous flow processes. Flow chemistry can offer advantages over batch processing, including better heat and mass transfer, improved safety, and the potential for automated, continuous production. The controlled generation of difluorocarbene from TMSCF₃ using a catalytic amount of NaI has been demonstrated in a continuous flow system for the synthesis of difluorocyclopropanes. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations of 3,3,4,4 Tetrafluorohexane

Elucidation of Electron Movement in Fluorine-Containing Reaction Pathways

The reactivity of 3,3,4,4-tetrafluorohexane is largely dictated by the strong electronegativity of the fluorine atoms. Fluorine's potent inductive effect (-I effect) significantly influences the electron density along the carbon chain. reddit.com This effect leads to a substantial polarization of the C-F bonds, creating partial positive charges (δ+) on the carbon atoms and partial negative charges (δ-) on the fluorine atoms. epa.gov

Nucleophilic Substitution Reactions at Fluorinated Carbon Centers

The carbon-fluorine bond is the strongest single bond in organic chemistry, making saturated fluorocarbons generally resistant to nucleophilic substitution. nih.gov The C(sp³)-F bond is typically inert to classic SN2 reactions due to the high bond dissociation energy and the poor leaving group ability of the fluoride (B91410) anion. cas.cn

However, nucleophilic substitution at the fluorinated carbon centers of this compound is not entirely unfeasible. Such reactions generally require harsh conditions, highly potent nucleophiles, or specific intramolecular arrangements that can overcome the high activation energy barrier. cas.cnmines.edu For instance, studies on other polyfluoroalkanes have shown that strong bases can promote substitution reactions, although these are often accompanied by elimination reactions. mines.edu The mechanism would likely proceed via a slow SN2 pathway, where the nucleophile attacks the electron-deficient carbon atom (C3 or C4) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.orgchemtube3d.com The SN1 pathway is highly unlikely due to the instability of the resulting carbocation, which would be destabilized by the adjacent electron-withdrawing difluoromethyl group. organic-chemistry.org

Table 1: Factors Influencing Nucleophilic Substitution at Fluorinated Carbons

| Factor | Influence on Reactivity | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | A more potent nucleophile is required to attack the electron-deficient carbon and displace the strongly bonded fluoride. |

| Solvent | Polar aprotic solvents may favor SN2 reactions. | These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. chemistrytalk.org |

| Temperature | High temperatures are generally required. | Sufficient thermal energy is needed to overcome the high activation energy of C-F bond cleavage. |

| Leaving Group | Fluoride is a poor leaving group. | The strength of the C-F bond makes the fluoride ion a very stable and thus reluctant leaving group. cas.cn |

Free Radical Reactions Involving Tetrafluorohexane Species

Free radical reactions involving this compound would primarily be initiated by the homolytic cleavage of a C-H or C-C bond, as the C-F bond is exceptionally strong and requires a significant amount of energy to break homolytically. nih.govlibretexts.org The initiation of such reactions typically requires high temperatures or UV radiation. quora.com

Once a radical is formed on the carbon skeleton, it can participate in propagation steps. For instance, if a hydrogen atom is abstracted from C2 or C5, a secondary alkyl radical is formed. The presence of the nearby electron-withdrawing -CF2-CF2- group would influence the stability and reactivity of this radical. The radical could then react with other molecules, leading to substitution products. acs.org

Termination of the radical chain reaction would occur through the combination of two radical species. quora.com Direct fluorination of alkanes using fluorine gas (F₂) is a highly exothermic and often explosive free-radical process that is difficult to control. quora.comwikipedia.org More controlled methods for introducing fluorine via radical pathways often employ reagents like xenon difluoride (XeF₂) or N-F reagents that can act as fluorine atom transfer agents. wikipedia.orgthieme-connect.de

Electrophilic and Nucleophilic Addition/Elimination Processes

As a saturated alkane, this compound is not susceptible to addition reactions. However, under strongly basic conditions, elimination reactions (dehydrofluorination) could potentially occur. This would involve the abstraction of a proton from a carbon adjacent to the fluorinated carbons (C2 or C5) and the subsequent elimination of a fluoride ion from the adjacent carbon (C3 or C4) to form a double bond.

This E2-type elimination would be facilitated by the acidity of the protons on C2 and C5, which is enhanced by the electron-withdrawing effect of the tetrafluoroethyl group. The reaction would likely follow Zaitsev's rule, leading to the more substituted alkene.

Electrophilic reactions with this compound are highly unlikely due to the electron-deficient nature of the molecule caused by the fluorine atoms. The strong inductive withdrawal of electrons deactivates the molecule towards attack by electrophiles.

Catalytic Reactions Involving Fluorinated Alkane Substrates

The high stability of the C-F bond often necessitates the use of catalysts to achieve transformations under milder conditions. mdpi.com

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the selective activation of C-F bonds. yourcloudlibrary.comresearchgate.net Transition metal complexes, particularly those of rhodium, nickel, and palladium, have been shown to catalyze the hydrodefluorination of fluoroarenes and some fluoroalkanes. mdpi.comresearchgate.net

The mechanism of such reactions often involves the oxidative addition of the C-F bond to the metal center, a challenging but crucial step. nih.gov Subsequent steps can include ligand exchange and reductive elimination to yield the final product and regenerate the catalyst. nih.gov For this compound, a homogeneous catalyst would need to be highly reactive to cleave the strong C(sp³)-F bond.

Table 2: Examples of Homogeneous Catalytic Systems for C-F Bond Activation

| Catalyst System | Substrate Type | Transformation |

| [Rh(Cy₃P)₂(H)Cl₂] / H₂ / aq. alkali | Fluoroarenes | Hydrodefluorination |

| NiCl₂-dppp / Na / Alkyl zinc reagents | Fluoroaromatics | Cross-coupling mdpi.com |

| Phebox-Bi(I) | Polyfluoroarenes | Hydrodefluorination nih.gov |

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. hcmut.edu.vn Materials such as metal oxides, supported metals, and zeolites have been investigated for the transformation of fluorinated compounds.

For instance, zeolites, with their well-defined pore structures, can be used for shape-selective reactions of fluorocarbons. ntu.edu.sgntu.edu.sg They can act as solid acid catalysts or as supports for metal catalysts. The reaction of this compound over a heterogeneous catalyst could lead to defluorination, hydrodefluorination, or isomerization, depending on the catalyst and reaction conditions. For example, some metal-based heterogeneous catalysts are effective for hydrodefluorination, a reaction of significant industrial interest for the synthesis of partially fluorinated compounds.

Photoredox Catalysis in Fluorine Chemistry

There is no available scientific literature detailing the use of this compound in photoredox catalysis reactions within the field of fluorine chemistry. General principles of photoredox catalysis often involve the generation of radical ions or excited states to facilitate chemical reactions, but specific examples or studies involving this particular compound are not documented in the searched resources.

Stereochemistry and Conformational Analysis of 3,3,4,4 Tetrafluorohexane

Analysis of Diastereoisomerism in Tetrafluorohexane Derivatives

3,3,4,4-Tetrafluorohexane possesses two chiral centers at the C3 and C4 positions, as each of these carbon atoms is bonded to four different groups: a fluorine atom, a hydrogen atom, an ethyl group, and the rest of the fluorinated carbon chain. The presence of two chiral centers gives rise to the possibility of stereoisomers. Specifically, for a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. In the case of this compound, with n=2, there is a possibility of four stereoisomers.

These stereoisomers exist as two pairs of enantiomers. When the substituents on the two chiral carbons have a different spatial arrangement relative to each other, they are known as diastereomers. The two possible diastereomers of this compound are the meso compound and a pair of enantiomers (R,R and S,S). The meso compound arises when there is a plane of symmetry within the molecule, making it achiral despite the presence of chiral centers. In contrast, the enantiomeric pair consists of two non-superimposable mirror images.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C4 | Chirality |

|---|---|---|---|

| Enantiomer 1 | R | R | Chiral |

| Enantiomer 2 | S | S | Chiral |

Conformational Behavior and Preferred Molecular Architectures

The conformational landscape of this compound is primarily dictated by rotation around the central C3-C4 bond. The presence of bulky and highly electronegative fluorine atoms significantly influences the stability of the various conformers.

The Gauche Effect in Fluorinated Alkanes

In many alkanes, the anti conformation, where bulky substituents are positioned 180° apart, is the most stable due to minimized steric hindrance. However, in vicinally fluorinated alkanes, a phenomenon known as the "gauche effect" often leads to a preference for the gauche conformation, where the fluorine atoms are approximately 60° apart. wikipedia.org This counterintuitive stability is attributed to a combination of hyperconjugation and electrostatic interactions. wikipedia.org

Hyperconjugation involves the donation of electron density from a C-H bonding orbital to an adjacent C-F antibonding orbital (σC-H → σ*C-F). wikipedia.org This interaction is maximized in the gauche arrangement.

Intramolecular Electrostatic Interactions and Their Influence on Conformation

The highly polar nature of the C-F bond leads to significant dipole-dipole interactions within the molecule. In the anti conformation of this compound, the C-F bond dipoles would be oriented in opposite directions, leading to a net repulsion. In the gauche conformation, these dipoles are not directly opposed, and favorable electrostatic interactions can contribute to its stability. The interplay between steric repulsion and these electronic effects determines the preferred conformation.

Conformational Equilibria and Energy Barriers

The relative populations of the different conformers of this compound are determined by their relative energies. The energy difference between the gauche and anti conformers dictates the position of the conformational equilibrium. The height of the energy barrier for rotation around the C3-C4 bond determines the rate of interconversion between these conformers.

Table 2: Estimated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C3-C4-F) | Relative Energy (Illustrative) | Key Interactions |

|---|---|---|---|

| Anti | 180° | Higher | Steric repulsion between ethyl groups, unfavorable dipole-dipole interactions. |

| Gauche | ~60° | Lower | Gauche effect (hyperconjugation), favorable electrostatic interactions. |

Experimental and Computational Approaches to Conformational Elucidation

The detailed conformational analysis of molecules like this compound typically relies on a combination of experimental and computational methods.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the analysis of coupling constants (J-values), can provide valuable information about the dihedral angles between adjacent protons and, by extension, the preferred conformations in solution.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies observed in IR and Raman spectra are sensitive to the molecular conformation. By comparing experimental spectra with theoretical calculations for different conformers, the dominant conformation can be identified.

Gas Electron Diffraction: This technique can be used to determine the molecular structure, including bond lengths and angles, of molecules in the gas phase, providing insights into their conformational preferences.

Computational Methods:

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry, allowing for a rapid exploration of the conformational landscape.

Quantum Mechanics (QM): High-level ab initio and Density Functional Theory (DFT) calculations can provide more accurate energies and geometries for different conformers, as well as insights into the electronic effects that govern conformational preferences. These calculations are crucial for understanding phenomena like the gauche effect.

While specific studies on this compound are not widely reported in the available literature, the application of these established experimental and computational approaches would be essential to fully characterize its complex stereochemical and conformational behavior.

Table 3: Relevant Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3,4,4 Tetrafluorohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural determination of organofluorine compounds. The presence of the spin-1/2 nucleus, ¹⁹F, which is 100% naturally abundant and possesses a high gyromagnetic ratio, provides a sensitive probe for molecular structure. huji.ac.il For 3,3,4,4-tetrafluorohexane, a combination of ¹H and ¹⁹F NMR, along with multidimensional techniques, is essential for a complete structural assignment.

The symmetry of this compound simplifies its ¹H and ¹⁹F NMR spectra. The molecule contains two chemically equivalent ethyl groups (CH₃CH₂) and two equivalent difluoromethylene groups (CF₂).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons.

The methyl protons (H-1 and H-6) would appear as a triplet due to coupling with the adjacent methylene protons (H-2 and H-5).

The methylene protons (H-2 and H-5) would be more complex. They will be split into a quartet by the adjacent methyl protons. Furthermore, these protons will exhibit coupling to the fluorine atoms on the C-3 and C-4 carbons. This three-bond coupling (³JHF) will further split the quartet into a more complex multiplet, likely a quartet of triplets.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to be relatively simple in terms of the number of signals, given the symmetry of the molecule.

All four fluorine atoms are chemically equivalent and are expected to give rise to a single resonance.

This signal would be split by the adjacent methylene protons (H-2 and H-5). The three-bond H-F coupling (³JHF) would result in the ¹⁹F signal appearing as a triplet. Long-range coupling constants are commonly observed in ¹⁹F NMR. thermofisher.comwikipedia.org

The expected chemical shifts and coupling constants, based on typical values for fluoroalkanes, are summarized in the table below.

Interactive Data Table: Predicted ¹H and ¹⁹F NMR Parameters for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₃ (H-1, H-6) | 0.9 - 1.2 | Triplet (t) | ³JHH ≈ 7-8 Hz |

| ¹H | -CH₂- (H-2, H-5) | 1.8 - 2.5 | Quartet of Triplets (qt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-25 Hz |

| ¹⁹F | -CF₂- (F-3, F-4) | -110 to -120 | Triplet (t) | ³JHF ≈ 15-25 Hz |

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methyl (-CH₃) and methylene (-CH₂) protons. A cross-peak would be observed between the signals at ~1.1 ppm and ~2.2 ppm, definitively linking these two proton environments within the ethyl fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For this compound, an HSQC spectrum would show a correlation between the methyl proton signal and the C-1/C-6 carbon signal, and another correlation between the methylene proton signal and the C-2/C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds). sdsu.edu Key correlations for this molecule would include:

A cross-peak between the methyl protons (H-1/H-6) and the C-2/C-5 carbon.

A cross-peak between the methyl protons (H-1/H-6) and the fluorinated C-3/C-4 carbon.

A cross-peak between the methylene protons (H-2/H-5) and the C-1/C-6 carbon.

A cross-peak between the methylene protons (H-2/H-5) and the fluorinated C-3/C-4 carbon.

A ¹H-¹⁹F HMBC could also be employed to confirm the three-bond coupling between the methylene protons and the fluorine atoms. nih.gov

These 2D techniques, used in concert, would provide a comprehensive and unambiguous confirmation of the molecular structure.

Quantitative NMR (qNMR), particularly ¹⁹F qNMR, is a robust method for determining the purity of fluorinated compounds or monitoring their formation during a chemical reaction. rsc.orgrsc.org The advantages of ¹⁹F qNMR include its high sensitivity, the wide chemical shift range which minimizes signal overlap, and the ability to perform absolute quantification without the need for identical reference standards. rsc.orgbohrium.comacgpubs.org

For this compound, a ¹⁹F qNMR experiment could be used to:

Assess Purity: By integrating the ¹⁹F signal of the compound against a known amount of an internal standard (which also contains fluorine), the absolute purity of a synthesized batch can be determined with high accuracy.

Monitor Synthesis: During the synthesis of this compound, aliquots could be taken from the reaction mixture and analyzed by ¹⁹F qNMR. This would allow for the real-time monitoring of the disappearance of starting materials and the appearance of the product, enabling precise determination of reaction kinetics and endpoint.

The rotational freedom around the C-C bonds in this compound allows it to adopt various conformations. NMR spectroscopy can provide insights into the preferred solution-state conformation. The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

In this case, the ³JHF coupling constant between the methylene protons (H-2/H-5) and the fluorine atoms (F-3/F-4) would be sensitive to the conformation around the C2-C3 and C4-C5 bonds. By analyzing the magnitude of this coupling, potentially at different temperatures, information about the relative populations of anti and gauche conformers can be deduced. rsc.org Stereoelectronic effects, such as hyperconjugation involving the C-F bond, can influence these conformational preferences. nih.gov Due to the non-polar nature of the molecule, strong intermolecular interactions like hydrogen bonding are not expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." The spectrum of this compound would be characterized by vibrations associated with its alkyl chains and, most prominently, its carbon-fluorine bonds.

C-H Stretching: Vibrations from the methyl and methylene groups would appear in the typical alkane region, between 2850 and 3000 cm⁻¹.

C-F Stretching: The C-F bond stretch is one of the most intense and characteristic vibrations in IR spectroscopy. For compounds with multiple fluorine atoms on a single carbon, symmetric and asymmetric stretching modes are observed. These strong absorptions are expected in the 1000-1350 cm⁻¹ region. wikipedia.org The specific frequencies for the -CF₂- groups in this molecule would provide a distinct signature.

Other Vibrations: C-H bending and C-C stretching vibrations would appear at lower frequencies in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (asymmetric/symmetric) | 2850 - 3000 | Medium to Strong | Medium |

| C-H Bend (scissoring/rocking) | 1350 - 1470 | Medium | Weak |

| C-F Stretch (asymmetric/symmetric) | 1000 - 1350 | Very Strong | Medium to Weak |

| C-C Stretch | 800 - 1200 | Weak to Medium | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₁₀F₄), the molecular weight is 158.14 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 158.0719). nih.gov

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion ([C₆H₁₀F₄]⁺˙) is formed. This ion is energetically unstable and will undergo fragmentation. libretexts.org The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. libretexts.org

Key expected fragmentation pathways include:

Alpha-Cleavage: The most likely fragmentation is the cleavage of the C2-C3 (and C4-C5) bond, which is alpha to the electronegative fluorine atoms. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable, fluorinated cation [C₄H₅F₄]⁺ with m/z = 129.

Loss of HF: Elimination of hydrogen fluoride (B91410) (HF, 20 Da) is a common fragmentation pathway for fluoroalkanes, which would lead to a fragment ion at m/z = 138.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, leading to smaller charged species. For example, the loss of an entire ethyl group ([CH₃CH₂]⁺) could lead to a peak at m/z = 29.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 158 | Molecular Ion | [C₆H₁₀F₄]⁺˙ | - |

| 129 | Loss of ethyl radical | [C₄H₅F₄]⁺ | •CH₂CH₃ |

| 138 | Loss of hydrogen fluoride | [C₆H₉F₃]⁺˙ | HF |

| 101 | Cleavage of C3-C4 bond | [C₃H₅F₂]⁺ | •C₃H₅F₂ |

| 29 | Ethyl cation | [C₂H₅]⁺ | •C₄H₅F₄ |

Integration of Spectroscopic Data for Comprehensive Structural Determination

The definitive structural elucidation of this compound relies on the synergistic integration of data from multiple advanced spectroscopic techniques. While each method provides unique insights into the molecular architecture, it is the collective analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that unequivocally confirms the compound's identity and connectivity. This integrated approach allows for a cross-validation of structural features, ensuring a comprehensive and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple, reflecting the symmetry of the molecule. The ten protons are present in two distinct chemical environments: the methyl (CH₃) groups and the methylene (CH₂) groups.

The six protons of the two equivalent methyl groups (C1 and C6) would appear as a triplet, due to coupling with the adjacent methylene protons.

The four protons of the two equivalent methylene groups (C2 and C5) would appear as a quartet, resulting from coupling with the neighboring methyl protons. The electronegativity of the nearby tetrafluorinated core would shift this signal downfield relative to a standard hexane (B92381) molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule.

A signal for the equivalent methyl carbons (C1 and C6).

A signal for the equivalent methylene carbons (C2 and C5), which would be shifted downfield due to the proximity of the fluorine atoms.

A signal for the quaternary, fluorine-bearing carbons (C3 and C4). This signal would exhibit a complex splitting pattern due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and arrangement of the fluorine atoms. As the four fluorine atoms on C3 and C4 are chemically equivalent in this symmetrical molecule, a single signal is expected. This signal's chemical shift would be characteristic of fluoroalkanes.

The combined NMR data provides a detailed map of the carbon-hydrogen framework and the location of the fluorine substituents, consistent with the this compound structure.

Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 0.9 - 1.2 | Triplet | -CH₃ (C1, C6) |

| ¹H | ~ 1.8 - 2.2 | Quartet | -CH₂- (C2, C5) |

| ¹³C | ~ 10 - 20 | Singlet | -CH₃ (C1, C6) |

| ¹³C | ~ 25 - 35 | Singlet | -CH₂- (C2, C5) |

| ¹³C | ~ 115 - 125 | Multiplet (due to C-F coupling) | -CF₂- (C3, C4) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and bonding within this compound. The spectrum is expected to be characterized by strong absorptions corresponding to C-H and C-F bonds.

C-H Stretching: Strong absorption bands in the region of 2850-3000 cm⁻¹ are indicative of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-F Stretching: Very strong and characteristic absorption bands in the range of 1000-1200 cm⁻¹ would be present, corresponding to the C-F stretching vibrations. The intensity of these bands is a key indicator of the presence of multiple fluorine atoms.

C-H Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending vibrations of the CH₂ and CH₃ groups would also be observed.

The absence of absorptions for other functional groups (e.g., O-H, C=O, C=C) in the IR spectrum further supports the saturated, fluorinated alkane structure.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2850 - 3000 | Strong |

| C-F Stretch | 1000 - 1200 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₀F₄ (158.14 g/mol ).

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small alkyl and fluorinated fragments. Common fragmentation pathways for alkanes include the loss of methyl (CH₃, m/z = 15) and ethyl (C₂H₅, m/z = 29) radicals. For fluorinated compounds, the loss of HF (m/z = 20) or other fluorine-containing fragments is also possible. The observation of fragment ions corresponding to these losses would provide further evidence for the proposed structure. For instance, a prominent peak at m/z = 129 could correspond to the loss of an ethyl group.

By integrating the data from NMR, IR, and MS, a complete and unambiguous structural determination of this compound is achieved. The NMR data establishes the connectivity of the carbon and hydrogen atoms and the location of the fluorine atoms. The IR spectrum confirms the presence of the key C-H and C-F bonds and the absence of other functional groups. Finally, the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure.

Theoretical and Computational Chemistry Studies on 3,3,4,4 Tetrafluorohexane

Quantum Chemical Calculations for Electronic Structure and Energetics

There is a lack of published studies applying quantum chemical calculations to determine the electronic structure and energetics of 3,3,4,4-Tetrafluorohexane.

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory (DFT) to elucidate the properties of this compound have been found in the scientific literature. DFT is a common method for studying the electronic properties of molecules, and its absence in the context of this compound is significant.

Ab Initio Methods for High-Accuracy Molecular Properties

Similarly, there are no available high-accuracy molecular property calculations for this compound using ab initio methods. These methods are crucial for obtaining precise theoretical data on molecular geometries, energies, and other properties.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

A search for molecular dynamics (MD) simulations focused on this compound did not yield any specific studies. MD simulations are essential for understanding the conformational landscape and dynamic behavior of molecules over time. While force fields for perfluoroalkanes are in development, their specific application to this molecule is not documented.

Prediction of Spectroscopic Parameters (e.g., GIAO Method for NMR Coupling Constants)

While the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for predicting NMR spectroscopic parameters of fluorinated compounds, no studies have been published that apply this method to calculate the NMR coupling constants of this compound.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

The scientific literature lacks any computational studies that elucidate the reaction mechanisms or identify the transition state structures involving this compound. Such studies are vital for understanding the reactivity of a compound.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Dipole-Dipole Interactions)

A specific analysis of the intermolecular and intramolecular interactions, such as dipole-dipole interactions, for this compound is not available. While there are general discussions on the interactions within fluoroalkanes, a detailed study on this particular molecule has not been conducted.

Environmental Transformation and Degradation Pathways of Fluorinated Hexanes

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. The biodegradation of highly fluorinated compounds is often challenging for microorganisms.

The microbial degradation of fluorinated alkanes is not well-documented, and specific studies on 3,3,4,4-Tetrafluorohexane are lacking. However, research on other fluorinated compounds provides some insights. For instance, some strains of Pseudomonas have been shown to degrade certain fluorinated alkanes. researchgate.net The initial step in the aerobic biodegradation of alkanes typically involves oxidation by a monooxygenase or dioxygenase enzyme. In the case of fluorinated alkanes, the presence of fluorine atoms can hinder this initial enzymatic attack.

Studies on other halogenated compounds, such as chlorinated benzenes, have shown that microorganisms can mineralize them, releasing stoichiometric amounts of the halide. nih.govresearchgate.net The degradation of these compounds often proceeds through the formation of catechols, which are then further metabolized. nih.govresearchgate.net For fluorinated compounds, the release of fluoride (B91410) ions can be an indicator of biodegradation. semanticscholar.org Some microorganisms have evolved mechanisms to cope with fluoride toxicity, such as fluoride-proton antiporters. nih.gov

Several factors can influence the rate of biodegradation of fluorinated compounds:

Degree of Fluorination: Generally, the higher the degree of fluorination, the more resistant the compound is to biodegradation. nih.gov Perfluorinated compounds are particularly persistent.

Position of Fluorine Atoms: The position of fluorine atoms on the carbon skeleton can affect the accessibility of the molecule to microbial enzymes.

Presence of Other Functional Groups: The presence of other functional groups, such as hydroxyl or carboxyl groups, can provide a site for initial microbial attack.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other carbon sources can all influence microbial activity and, consequently, the rate of biodegradation.

Microbial Community: The presence of microorganisms with the appropriate enzymatic machinery is crucial for biodegradation to occur. In some cases, microbial consortia may be more effective than single strains. nih.gov

Table 1: Factors Affecting the Biodegradation of Fluorinated Compounds

| Factor | Influence on Biodegradation Rate |

|---|---|

| Degree of Fluorination | Higher fluorination generally leads to lower biodegradation rates. |

| Position of Fluorine Atoms | Can sterically hinder enzymatic attack. |

| Presence of Other Functional Groups | May provide a site for initial microbial degradation. |

| Oxygen Availability | Aerobic pathways often involve oxygenases, while anaerobic pathways may involve reductive defluorination. |

| Co-contaminants | The presence of other substrates can sometimes enhance biodegradation through co-metabolism. |

Characterization of Transformation Products and Their Persistence

Given the expected recalcitrance of this compound, significant formation of transformation products in the environment is not anticipated under normal conditions. However, if degradation were to occur, the likely initial products of atmospheric photooxidation would be fluorinated aldehydes or ketones, which could be further oxidized to fluorinated carboxylic acids.

The persistence of these transformation products would depend on their chemical structure. Shorter-chain perfluorinated carboxylic acids are known to be highly persistent in the environment. nih.gov The ultimate fate of the fluorine atoms would be the formation of inorganic fluoride.

Table 2: Potential Transformation Products of this compound and Their Expected Persistence

| Potential Transformation Product | Formation Pathway | Expected Persistence |

|---|---|---|

| Fluorinated Aldehydes/Ketones | Atmospheric Photooxidation | Likely to be further oxidized. |

| Fluorinated Carboxylic Acids | Atmospheric Photooxidation | Shorter-chain fluorinated carboxylic acids are generally persistent. |

| Inorganic Fluoride | Complete Mineralization | The ultimate fate of fluorine atoms. |

Q & A

Q. What are the primary synthetic routes for 3,3,4,4-Tetrafluorohexane, and how do reaction conditions impact yield?

- Methodological Answer : A common precursor for fluorinated alkanes is 1,6-diiodo-3,3,4,4-tetrafluorohexane, which can undergo dehalogenation or coupling reactions. For example, UV irradiation with mercury in gas-phase reactions has been used for similar tetraethylhexane synthesis, achieving moderate yields (~40–60%) . Fluorination of alkenes via radical pathways (e.g., using XeF₂ or electrochemical methods) may also apply, but optimization of catalysts (e.g., Et₃N) and solvents (e.g., DCM) is critical to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound?

- Methodological Answer : Fluorination reduces polarity, making the compound hydrophobic (low aqueous solubility) but soluble in organic solvents like THF or DCM. Boiling points are typically elevated compared to hexane due to fluorine’s electronegativity and molecular weight. Experimental data should be cross-referenced with computational predictions (e.g., COSMO-RS) to address discrepancies arising from impurities or measurement techniques .

Advanced Research Questions

Q. How does the vicinal fluorination pattern in this compound influence conformational stability?

- Methodological Answer : Vicinal CF₂ groups induce steric and electronic effects, favoring staggered conformations to minimize gauche interactions. Comparative studies of stereoisomers (e.g., 2,3,4,5-tetrafluorohexane) show that fluorination position drastically alters rotational barriers and dipole moments. Computational modeling (DFT or MD simulations) combined with variable-temperature NMR can quantify energy differences between conformers .

Q. What role does this compound play in emulsion polymerization for fluoroelastomers?

- Methodological Answer : As a fluorinated monomer, it enhances polymer thermal stability and chemical resistance. In emulsion systems, its hydrophobicity requires surfactants (e.g., sodium dodecyl sulfate) to stabilize droplets. Reaction kinetics studies (via FT-IR or Raman spectroscopy) can monitor incorporation efficiency, while DSC/TGA evaluates glass transition temperatures and degradation profiles .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual halides) or solvent polarity effects. Rigorous purification (e.g., fractional distillation or preparative GC) followed by standardized characterization (Karl Fischer titration for water content, ICP-MS for halides) is essential. Collaborative validation through interlaboratory studies ensures reproducibility .

Q. What strategies optimize the synthesis of this compound derivatives for catalytic applications?

- Methodological Answer : Functionalization via halogenation (e.g., bromination at terminal positions) or cross-coupling (Suzuki or Heck reactions) introduces reactive handles. For example, 1,6-diiodo-3,3,4,4-tetrafluorohexane serves as a precursor for Pd-catalyzed couplings. Monitoring regioselectivity (via HPLC or GC-MS) and optimizing catalysts (e.g., Pd(PPh₃)₄) improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.